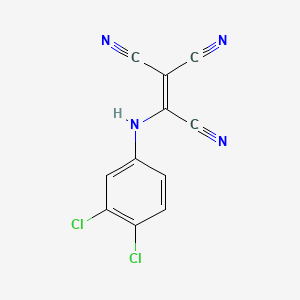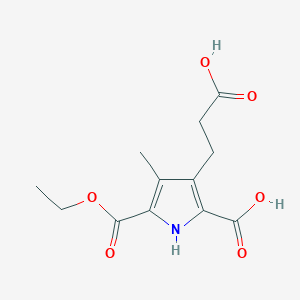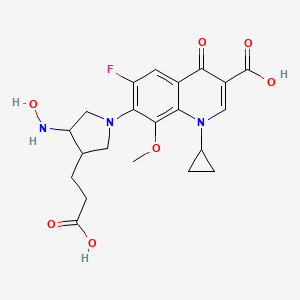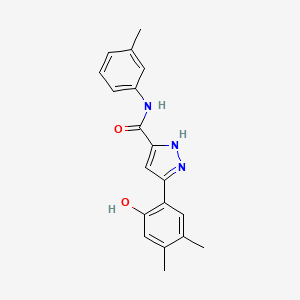
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, a 2-phenylethenyl group at position 6, and a propan-2-yl group at position 2. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methylpyrimidine, benzaldehyde, and isopropylamine.
Step 1 - Formation of 2-phenylethenyl group: Benzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the 2-phenylethenyl group.
Step 2 - Substitution Reaction: The 2-phenylethenyl group is then introduced to the 2-bromo-4-methylpyrimidine through a substitution reaction.
Step 3 - Introduction of Propan-2-yl Group: Finally, the propan-2-yl group is introduced via an alkylation reaction using isopropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: 4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the phenylethenyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparación Con Compuestos Similares
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: can be compared with other similar compounds, such as:
4-Methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the bromine atom at position 5, which may result in different chemical reactivity and biological activity.
5-Bromo-4-methyl-2-propan-2-ylpyrimidine: Lacks the 2-phenylethenyl group, affecting its overall properties and applications.
5-Bromo-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the methyl group at position 4, which can influence its chemical behavior and interactions.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H17BrN2 |
|---|---|
Peso molecular |
317.22 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17BrN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clave InChI |
HMUDKNXHYXQGBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)
![5-(4-Ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14087062.png)
![(E)-N'-((E)-2-methyl-3-phenylallylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide](/img/structure/B14087064.png)
![1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-](/img/structure/B14087067.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087079.png)



![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)

![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)
![2-[[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B14087130.png)
